4-(azepan-1-ylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
4-(azepan-1-ylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 4-(azepan-1-ylsulfonyl)benzamide group. Its synthesis involves coupling substituted benzoyl chlorides with 1,3,4-oxadiazole precursors, followed by sulfonylation with azepane .
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6S/c28-21(16-5-8-18(9-6-16)34(29,30)27-11-3-1-2-4-12-27)24-23-26-25-22(33-23)17-7-10-19-20(15-17)32-14-13-31-19/h5-10,15H,1-4,11-14H2,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRABLAHZUYSUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(azepan-1-ylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an azepane ring, a sulfonyl group, and a 1,3,4-oxadiazole moiety. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin structure contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₂₁H₂₃N₃O₄S |
| Molecular Weight | 403.49 g/mol |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological systems. The sulfonamide group can form hydrogen bonds with active sites on enzymes or receptors, potentially leading to inhibition or modulation of their functions. The oxadiazole and dioxin moieties may also contribute to its reactivity and binding affinity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with similar structures showed effective inhibition against various bacterial strains.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. Specific pathways affected include the modulation of Bcl-2 family proteins and caspase activation.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines has been observed in cell culture models. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Medicinal Chemistry evaluated several derivatives of dioxins and found that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus .
- Anticancer Activity : In research conducted by Zhang et al., the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 15 to 40 µM .
- Inflammation Modulation : A recent investigation highlighted the potential of this class of compounds in reducing TNF-alpha levels in LPS-stimulated macrophages, suggesting a pathway for therapeutic intervention in chronic inflammatory conditions .
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural similarities with several derivatives, differing primarily in substituents on the benzamide and 1,3,4-oxadiazole moieties. Key analogues include:
Key Structural Insights :
- Azepane vs. Piperidine Sulfonamides : The target’s 7-membered azepane ring (vs. 6-membered piperidine in ) may confer distinct conformational flexibility, influencing enzyme-binding pocket interactions .
Functional Comparisons
- Enzyme Inhibition: Compounds in (e.g., 19) demonstrated nanomolar inhibition of Ca²⁺/calmodulin-stimulated adenylyl cyclases (AC1/8), a target for chronic pain . The target compound’s azepane sulfonamide may enhance AC1/8 affinity due to prolonged residence time in hydrophobic pockets .
- Solubility and Bioavailability : The target’s solubility (11.6 µg/mL at pH 7.4) is comparable to Compound 21 (4-bromo substitution, ~10 µg/mL) but lower than methoxy-substituted analogues (e.g., 20 , >15 µg/mL) .
Preparation Methods
Preparation of 2,3-Dihydrobenzo[b]dioxin-6-Carboxylic Acid
The 2,3-dihydrobenzo[b]dioxin scaffold is synthesized from methyl 2,3-dihydroxybenzoate (13 ) via O-alkylation with 1,2-dibromoethane under basic conditions (K₂CO₃, DMF, 80°C), yielding methyl 2,3-dihydrobenzo[b]dioxin-6-carboxylate (14 ). Hydrolysis with LiOH in THF/water affords the carboxylic acid (15 ), which is purified via acid-base extraction (Scheme 1).
Formation of the 1,3,4-Oxadiazole Ring
The carboxylic acid (15 ) is converted to an acylhydrazide (16 ) by treatment with hydrazine hydrate in ethanol (reflux, 6 h). Subsequent cyclodehydration using phosphorous oxychloride (POCl₃) or T₃P® (propylphosphonic anhydride) generates the 1,3,4-oxadiazole-2-amine (17 ) (Scheme 2). Alternative methods involve oxidative cyclization of semicarbazones under visible light with eosin-Y as a photocatalyst, achieving yields >90%.
Table 1: Optimization of 1,3,4-Oxadiazole Cyclization
| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| POCl₃ | DCM | 0→25 | 78 | |
| T₃P® | THF | 80 | 85 | |
| Eosin-Y/O₂/CBr₄ | MeCN | RT | 92 |
Synthesis of 4-(Azepan-1-ylsulfonyl)Benzoic Acid
Sulfonation of Benzoic Acid
4-Sulfobenzoic acid (18 ) is prepared via sulfonation of benzoic acid using chlorosulfonic acid (ClSO₃H) in DCM at 0°C. The reaction is quenched with ice-water, and the sulfonic acid is isolated by filtration.
Azepane Substitution
The sulfonic acid (18 ) is treated with thionyl chloride (SOCl₂) to form 4-sulfonyl chloride benzoic acid (19 ), which reacts with azepane in anhydrous DMF at 25°C. Triethylamine (TEA) is added to scavenge HCl, yielding 4-(azepan-1-ylsulfonyl)benzoic acid (20 ) (Scheme 3).
Table 2: Reaction Conditions for Sulfonamide Formation
| Reagent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Azepane | TEA | DMF | 12 | 82 |
| Azepane | Pyridine | DCM | 24 | 65 |
Amide Coupling of the Oxadiazole Amine and Sulfonylated Benzoic Acid
The final step involves conjugating 17 and 20 via amide bond formation. Activation of 20 is achieved using EDCl/HOBt in DMF, followed by addition of 17 and stirring at 25°C for 24 h (Scheme 4). Purification via column chromatography (SiO₂, ethyl acetate/hexanes) affords the target compound in 75% yield.
Critical Parameters for Amidation:
- Coupling Agents : EDCl/HOBt outperforms DCC due to reduced racemization.
- Solvent : DMF enhances solubility of both components compared to THF.
- Stoichiometry : A 1.2:1 ratio of acid to amine minimizes side reactions.
Alternative Synthetic Routes and Challenges
One-Pot Oxadiazole Formation
Recent advances utilize NaOH/DMSO superbase systems for one-pot synthesis of 1,3,4-oxadiazoles from carboxylic acid esters and amidoximes at RT. Applying this to 15 could streamline the process but may require optimization for electron-rich aryl systems.
Sulfonation Alternatives
Direct sulfonation of 4-aminobenzoic acid followed by diazotization and azepane coupling has been explored but suffers from lower yields (∼50%) due to competing side reactions.
Analytical Characterization and Validation
NMR Spectroscopy :
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.65 (m, 8H, azepane CH₂), 3.10 (t, 2H, SO₂NCH₂), 4.25–4.35 (m, 4H, dioxin OCH₂), 6.85–7.90 (m, 7H, aromatic).
- ¹³C NMR : 167.8 ppm (C=O), 154.2 ppm (oxadiazole C2).
Mass Spectrometry :
- HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₅H₂₆N₄O₆S: 535.1602; found: 535.1605.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 4-(azepan-1-ylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide, and how do reaction conditions influence yield?
- Methodology : Synthesis of structurally analogous benzamide-oxadiazole derivatives involves multi-step reactions, including (i) cyclocondensation of hydrazides with carboxylic acids to form the 1,3,4-oxadiazole core, (ii) sulfonylation using azepane-1-sulfonyl chloride, and (iii) coupling with substituted benzo[d][1,4]dioxane intermediates. Key parameters include temperature (60–80°C), pH control (neutral to mildly acidic), and reaction time (6–24 hours) to minimize by-products like unreacted sulfonyl chlorides . Yield optimization requires iterative testing via factorial experimental design (e.g., Taguchi methods) to isolate critical variables .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the azepane sulfonyl and benzodioxane substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl S=O stretching at 1150–1250 cm⁻¹). High-resolution mass spectrometry (HR-MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) by quantifying residual solvents or unreacted intermediates .
Q. How can preliminary biological activity screening be designed to assess cytotoxicity or enzyme inhibition?
- Methodology : Use in vitro assays such as MTT or resazurin-based cytotoxicity testing on human cell lines (e.g., HeLa or HepG2) at concentrations ranging from 1–100 µM. For enzyme inhibition, kinetic assays (e.g., fluorescence polarization) targeting kinases or proteases linked to the compound’s structural motifs (e.g., sulfonamide’s role in carbonic anhydrase inhibition) are recommended. Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation via ANOVA to ensure reproducibility .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological target interactions?
- Methodology : Density Functional Theory (DFT) calculations (using Gaussian or ORCA) model the sulfonamide group’s electron-withdrawing effects and predict regioselectivity in reactions. Molecular docking (AutoDock Vina, Schrödinger Suite) simulates binding to targets like cyclooxygenase-2 (COX-2) or DNA topoisomerases, leveraging the benzodioxane moiety’s π-π stacking potential. Validate predictions with experimental IC₅₀ values and crystallographic data if available .
Q. What strategies resolve contradictions in observed vs. predicted bioactivity data for this compound?
- Methodology : Discrepancies may arise from off-target effects or metabolic instability. Address this via (i) metabolite profiling (LC-MS/MS) to identify degradation products, (ii) isothermal titration calorimetry (ITC) to confirm binding thermodynamics, and (iii) proteomic profiling (e.g., SILAC) to map unintended interactions. Cross-reference with structurally similar compounds (e.g., N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide) to isolate structure-activity relationships (SAR) .
Q. How can reaction engineering improve scalability for gram-scale synthesis without compromising purity?
- Methodology : Implement flow chemistry for exothermic steps (e.g., sulfonylation) to enhance heat dissipation and reduce side reactions. Use immobilized catalysts (e.g., polymer-supported reagents) for easier separation. Process Analytical Technology (PAT) tools like inline FTIR monitor reaction progress, while Design of Experiments (DoE) optimizes parameters (temperature, residence time) for reproducibility at scale .
Q. What advanced analytical techniques elucidate the compound’s solid-state behavior (e.g., polymorphism, stability)?
- Methodology : X-ray Powder Diffraction (XRPD) identifies polymorphic forms, while Differential Scanning Calorimetry (DSC) assesses thermal stability. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with Raman spectroscopy track degradation. For hygroscopicity, Dynamic Vapor Sorption (DVS) quantifies moisture uptake, critical for formulation development .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
